molecular formula C14H16OS2 B14311134 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one CAS No. 113638-12-3

4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one

Cat. No.: B14311134
CAS No.: 113638-12-3
M. Wt: 264.4 g/mol
InChI Key: DORGCSQCBITWIK-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is an organic compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one typically involves the reaction of a ketone with a dithiolane derivative. One common method involves the use of N-chlorosuccinimide (NCS) and ammonium thiocyanate in acetonitrile (MeCN) at room temperature. The reaction mixture is stirred for a specific period, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity. The compound’s unique structure allows it to participate in redox reactions, potentially altering cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Bis(furyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
  • 1,7-Bis(thienyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
  • 1,7-Bis(4-chlorophenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione

Uniqueness

4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other dithiolane derivatives, which may have different substituents and, consequently, different properties .

Properties

CAS No.

113638-12-3

Molecular Formula

C14H16OS2

Molecular Weight

264.4 g/mol

IUPAC Name

4-(1,3-dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C14H16OS2/c1-11(10-14-16-7-8-17-14)9-13(15)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3

InChI Key

DORGCSQCBITWIK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C=C2SCCS2

Origin of Product

United States

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